molecular formula C11H22N2O3 B1376075 Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate CAS No. 1158759-94-4

Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate

Cat. No. B1376075
M. Wt: 230.3 g/mol
InChI Key: BGPVAGINRNAFSY-UHFFFAOYSA-N
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Description

Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate is a chemical compound used in scientific research. It is a part of the Chemistry Heterocyclic Building Blocks and Tetrahydropyrans .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves the use of ammonium hydroxide and ammonium chloride in methanol and water at 70°C for 16 hours . The second step involves the use of dmap in dichloromethane for 16 hours at 0 - 20°C . The final step involves the use of ammonia and hydrogen in isopropyl alcohol for 36 hours .


Molecular Structure Analysis

The molecular formula of Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate is C11H22N2O3 . The molecular weight is 230.30 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The final step of the synthesis involves a reaction with ammonia and hydrogen in isopropyl alcohol for 36 hours .


Physical And Chemical Properties Analysis

The compound is stored in a dark place, under an inert atmosphere, at room temperature . The boiling point information is not available .

Scientific Research Applications

  • Synthesis of Congested Aryl-tethered Amines :

    • Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate is utilized in the synthesis of highly congested aryl-tethered 2-aminobenzylamines. This process involves base-catalyzed ring transformation of 2H-pyran-2-one-3-carbonitriles, followed by hydrolysis (Farhanullah, Samrin, & Ram, 2007).
  • Intermediate in Synthesis of Biologically Active Compounds :

    • This compound serves as an important intermediate in synthesizing various biologically active compounds. For instance, it has been used in the synthesis of omisertinib, a drug used in cancer treatment (Bingbing Zhao, Yuping Guo, Lan, & Shan Xu, 2017).
  • Chemoselective Biocatalytic Procedures :

    • The compound is involved in chemoselective biocatalytic procedures for synthesizing key intermediates in the production of statins, a class of cholesterol-lowering drugs (Vincent Troiani, Cluzeau, & Časar, 2011).
  • Synthesis of Diastereomers and Crystal Structures :

  • Metalation and Alkylation Studies :

    • Studies on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes have explored their ability to undergo metalation and subsequent reaction with electrophiles, providing insights into organic synthesis mechanisms (S. Sieburth, J. J. Somers, & H. O'hare, 1996).
  • Photoredox-Catalyzed Reactions :

Safety And Hazards

The compound has a signal word of “Warning” and it has hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)oxan-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-8,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPVAGINRNAFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857400
Record name tert-Butyl [4-(aminomethyl)oxan-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate

CAS RN

1158759-94-4
Record name tert-Butyl [4-(aminomethyl)oxan-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate (59 g, 260 mmol) and Raney Nickel (25 g) in isopropanol and ammonia (700 mL) was stirred under a hydrogen atmosphere. After 36 hours, the solids were filtered and the filtrate was concentrated under reduced pressure. The residue was recrystallized from DCM (60 mL) to afford tert-butyl [4-(aminomethyl)tetrahydro-2H-pyran-4-yl]carbamate. MS ESI calc'd. for C11H23N2O3 [M+H]+ 231. found 231. 1H NMR (400 MHz, CDCl3) δ 4.42 (s, 1H), 3.77 (d, J=11.6 Hz, 2H), 3.66-3.60 (m, 2H), 2.94 (s, 2H), 1.97-1.94 (d, J=13.6 Hz, 2H), 1.57 (m, 2H), 1.44 (s, 9H), 1.28 (s, 2H).
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate (G14, 210 mg) and cobalt(II) chloride (241 mg) in methanol (9 mL), sodium borohydride (175 mg) was added at room temperature, and the mixture was stirred at the same temperature for 1 hour. To the reaction mixture, cobalt(II) chloride (241 mg) and sodium borohydride (175 mg) were added at room temperature, and the mixture was stirred at the same temperature for 2 hours. To the reaction mixture, ethyl acetate and 1.0 mol/L aqueous sodium hydroxide were added. The organic layer was separated, washed with saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to obtain tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)carbamate (G15, 195 mg).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
241 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
175 mg
Type
reactant
Reaction Step Three
Quantity
241 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate
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Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate
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Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate
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Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate
Reactant of Route 6
Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate

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